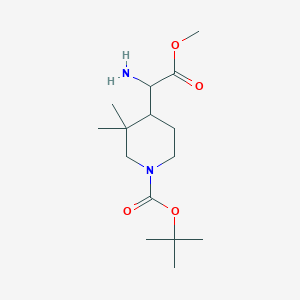

tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate

Description

tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate (CAS: 1554215-24-5) is a chiral piperidine derivative with a molecular formula of C₁₅H₂₆N₂O₄ and a molecular weight of 298.38 g/mol (calculated). It features a tert-butyl carbamate (Boc) group at the 1-position of the piperidine ring, 3,3-dimethyl substituents, and a 4-position substituent comprising an amino group and a methoxy-oxoethyl moiety. This compound is primarily utilized as a building block in pharmaceutical and organic synthesis, particularly in peptide coupling and heterocyclic chemistry . Its Boc group enhances solubility in organic solvents and facilitates deprotection under acidic conditions, while the amino-methoxy-oxoethyl side chain enables further functionalization .

Properties

Molecular Formula |

C15H28N2O4 |

|---|---|

Molecular Weight |

300.39 g/mol |

IUPAC Name |

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate |

InChI |

InChI=1S/C15H28N2O4/c1-14(2,3)21-13(19)17-8-7-10(15(4,5)9-17)11(16)12(18)20-6/h10-11H,7-9,16H2,1-6H3 |

InChI Key |

CMBGORCFSJWPOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CCC1C(C(=O)OC)N)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Functional Groups: The amino, methoxy, and keto groups are introduced through various functionalization reactions. For example, the amino group can be introduced via reductive amination, while the methoxy and keto groups can be introduced through nucleophilic substitution and oxidation reactions, respectively.

Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) or primary amines can be used under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology:

Biochemical Probes: The compound can be used as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

Drug Development: It serves as a lead compound in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

Medicine:

Therapeutic Agents: The compound has potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.

Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules or disease markers.

Industry:

Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

Agrochemicals: It can be used in the development of new agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with receptors on cell surfaces, triggering signaling cascades that lead to various cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are categorized based on ring systems, substituents, and functional groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Comparison Points

Ring System and Conformational Flexibility

- The target compound ’s 6-membered piperidine ring offers moderate flexibility, while the azetidine analog (4-membered ring) introduces significant ring strain, altering reactivity and binding properties in drug design .

- The cyclopentane derivative () has a rigid bicyclic structure, favoring specific stereochemical outcomes in synthesis .

Functional Group Reactivity The amino-methoxy-oxoethyl group in the target compound allows for nucleophilic substitution (e.g., amidation) and reduction reactions, unlike the 4-oxo group in 1-Boc and 1-Ts, which is prone to condensation or Grignard additions .

Physicochemical Properties

- The 3,3-dimethyl substituents in the target compound enhance steric hindrance, reducing unwanted side reactions compared to unsubstituted analogs like 1-Boc .

- The trifluoromethyl group in the cyclopentane derivative () improves metabolic stability and membrane permeability in drug candidates .

Synthetic Utility

Biological Activity

tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate, also known by its CAS number 2387585-47-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

- Molecular Formula : C14H26N2O4

- Molecular Weight : 286.37 g/mol

- CAS Number : 2387585-47-7

- Purity : Typically ≥95% for research applications

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes related to metabolic pathways, potentially influencing conditions like inflammation and cancer.

- Receptor Modulation : There is evidence that it may modulate receptor activity, which could alter physiological responses in various tissues.

Biological Activity

The compound has shown promising results in several areas:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For instance:

- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs).

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using various assays, including DPPH and ABTS radical scavenging tests. Results indicate significant free radical scavenging activity, suggesting a protective role against oxidative stress.

Case Studies

- Study on Inflammatory Response : A study assessed the effect of the compound on inflammatory markers in a murine model. Results indicated a reduction in TNF-alpha and IL-6 levels, suggesting anti-inflammatory properties.

- Cancer Cell Line Inhibition : Research involving human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis, particularly in breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM.

Q & A

Q. What are the key synthetic routes for tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3,3-dimethylpiperidine-1-carboxylate?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of a piperidine precursor with a protected amino ester derivative.

- Step 2 : Introduction of the tert-butyloxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

- Step 3 : Purification via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .

- Step 4 : Final deprotection of the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the free amine intermediate . Critical parameters include reaction temperature (0–25°C for Boc protection) and solvent choice (dichloromethane or ethyl acetate) to minimize side reactions .

Q. How is structural characterization of this compound performed?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the piperidine ring, tert-butyl group, and methoxy-oxoethyl substituents. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ at m/z 286.37) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (ester and Boc) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the amino-methoxy-oxoethyl side chain?

- Catalyst Selection : Use coupling agents like HATU or EDCI to activate carboxylic acid intermediates, improving yields to 70–85% .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reagent solubility and reduce byproduct formation .

- Temperature Control : Maintain 0–5°C during coupling to prevent racemization of the chiral center .

- Monitoring Progress : Thin-layer chromatography (TLC) or in-situ FTIR tracks reaction completion .

Q. What analytical strategies resolve contradictions in purity assessments between HPLC and NMR?

- HPLC-DAD vs. ¹H NMR Integration : Discrepancies may arise from UV-inactive impurities. Combine HPLC with evaporative light scattering detection (ELSD) for non-UV absorbing species .

- 2D NMR (COSY, HSQC) : Identifies overlapping signals from stereoisomers or residual solvents .

- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N ratios .

Q. How do structural analogs compare in biological activity?

Methodological Considerations

Q. What techniques elucidate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values) for enzyme or receptor interactions .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .

- Molecular Dynamics Simulations : Predicts binding modes using software like GROMACS, validated by mutagenesis studies .

Q. How to address low reproducibility in scaled-up synthesis?

- DoE (Design of Experiments) : Identifies critical variables (e.g., stirring rate, solvent volume) affecting yield .

- Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progression in real time .

- Purification Optimization : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for scalability .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under basic conditions: How to reconcile?

- Controlled Stability Studies : Compare degradation rates at pH 7–10 using LC-MS. For example, hydrolysis of the ester group occurs above pH 9, forming a carboxylic acid derivative .

- Mechanistic Probes : Add isotopically labeled water (H₂¹⁸O) to confirm hydrolysis pathways via mass spectrometry .

- Literature Comparison : Cross-reference with tert-butyl piperidine analogs in and , noting steric effects from 3,3-dimethyl groups on stability .

Tables of Key Data

Q. Synthetic Route Comparison

| Step | Method A () | Method B () |

|---|---|---|

| Boc Protection | Boc₂O, DCM, 0°C, 2h | Boc₂O, THF, 25°C, 4h |

| Yield | 82% | 68% |

| Purity (HPLC) | 98% | 92% |

Q. Reagent Impact on Coupling Efficiency

| Reagent | Solvent | Yield |

|---|---|---|

| HATU | DMF | 85% |

| EDCI | DCM | 72% |

| DCC | THF | 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.